molecular formula C5H11Cl3Si B8332465 1,1-Dimethylpropyltrichlorosilane

1,1-Dimethylpropyltrichlorosilane

Cat. No. B8332465
M. Wt: 205.6 g/mol
InChI Key: OEELDHAHTLRXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06046350

Procedure details

A two-liter four-necked flask equipped with a stirrer, a reflux cooling tube and a dropping funnel was charged in a nitrogen atmosphere with 85 grams (0.5 mol) of tetrachlorosilane and 500 ml of diethylether and then added with the droplets of 500 ml of 1,1-dimethylpropyllithium (1.0 M diethylether solution) as being stirred and cooled with ice over 2 hours. After completion of the addition, stirring was continued for another one hour at room temperature. The resulting mixture was filtered out in a nitrogen atmosphere and then purified by distillation thereby obtaining 36 grams (yield : 35%) of 1,1-dimethylpropyltrichlorosilane.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
1,1-dimethylpropyllithium
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][Si:2]([Cl:5])(Cl)[Cl:3].[CH3:6][C:7]([Li])([CH3:10])[CH2:8][CH3:9]>C(OCC)C>[CH3:6][C:7]([Si:2]([Cl:5])([Cl:3])[Cl:1])([CH3:10])[CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
Cl[Si](Cl)(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
1,1-dimethylpropyllithium
Quantity
500 mL
Type
reactant
Smiles
CC(CC)(C)[Li]

Conditions

Stirring
Type
CUSTOM
Details
as being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A two-liter four-necked flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
a reflux cooling tube and a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice over 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered out in a nitrogen atmosphere
DISTILLATION
Type
DISTILLATION
Details
purified by distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CC)(C)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.